2-Methyl-4'-(methylthio)-2-morpholinopropiophenone
Overview
Description
“2-Methyl-4’-(methylthio)-2-morpholinopropiophenone” is a chemical compound with the molecular formula C15H21NO2S . It is used in various chemical reactions and has a molecular weight of 279.39774 .
Molecular Structure Analysis
The molecular structure of “2-Methyl-4’-(methylthio)-2-morpholinopropiophenone” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-4’-(methylthio)-2-morpholinopropiophenone” include its molecular weight, structure, and formula . Unfortunately, specific details such as melting point, boiling point, and density were not found in the available resources.
Scientific Research Applications
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Therapeutic Importance of Synthetic Thiophene
- Application : Thiophene and its substituted derivatives are reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
- Methods : The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
- Results : Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain thiophene nucleus .
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2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide
- Application : This compound was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide .
- Methods : The synthetic procedure involves high yield and operational simplicity .
- Results : The result extends previous observations on the cyclization reactions of similarly functionalized enamines, by revealing the preferred cyclization pathway under Boc-deprotection conditions .
“2-Methyl-4’-(methylthio)-2-morpholinopropiophenone” is a type of photoinitiator. Photoinitiators are compounds that convert absorbed light energy, UV or visible light, into chemical energy in the form of initiating species, such as free radicals or cations . Here are some applications of photoinitiators:
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Wood Coatings (Polyester)
- Application : Photoinitiators are used in the formulation of coatings for wood, particularly polyester-based coatings .
- Methods : The photoinitiator is mixed into the coating formulation, which is then applied to the wood. Upon exposure to light, the photoinitiator triggers a chemical reaction that cures (hardens) the coating .
- Results : The result is a durable, protective coating on the wood .
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Printing Plates
- Application : Photoinitiators are used in the production of printing plates .
- Methods : The photoinitiator is incorporated into a photosensitive coating applied to the printing plate. When the coated plate is exposed to light through a negative, the photoinitiator triggers a chemical reaction that hardens the coating in the exposed areas .
- Results : The unexposed areas can then be washed away, leaving a relief image of the negative on the printing plate .
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Photoresists
- Application : Photoinitiators are used in photoresists, which are light-sensitive materials used in the manufacture of electronic devices .
- Methods : The photoinitiator is mixed into the photoresist, which is then applied to a substrate. The coated substrate is exposed to light through a mask, and the photoinitiator triggers a chemical reaction in the exposed areas .
- Results : The exposed areas of the photoresist become insoluble, while the unexposed areas can be washed away, creating a patterned layer on the substrate .
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Paper Coatings
- Application : Photoinitiators are used in the formulation of coatings for paper .
- Methods : The photoinitiator is mixed into the coating formulation, which is then applied to the paper. Upon exposure to light, the photoinitiator triggers a chemical reaction that cures (hardens) the coating .
- Results : The result is a durable, protective coating on the paper .
-
Offset Inks
- Application : Photoinitiators are used in the formulation of offset inks .
- Methods : The photoinitiator is mixed into the ink formulation. When the ink is exposed to light, the photoinitiator triggers a chemical reaction that cures (hardens) the ink .
- Results : The result is a durable, fast-drying ink suitable for offset printing .
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White Lacquers
- Application : Photoinitiators are used in the formulation of white lacquers .
- Methods : The photoinitiator is mixed into the lacquer formulation, which is then applied to a surface. Upon exposure to light, the photoinitiator triggers a chemical reaction that cures (hardens) the lacquer .
- Results : The result is a durable, glossy white finish .
Safety And Hazards
The safety data sheet for similar compounds suggests that they may be harmful if swallowed and recommends avoiding breathing vapors, mist, or gas . In case of contact, it is advised to wash off with soap and plenty of water . In the event of a fire, it is recommended to wear self-contained breathing apparatus .
properties
IUPAC Name |
2-methyl-1-(4-methylsulfanylphenyl)-2-morpholin-4-ylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-15(2,16-8-10-18-11-9-16)14(17)12-4-6-13(19-3)7-5-12/h4-7H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRBVKNFOYUCNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)SC)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8038857 | |
Record name | 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8038857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA; Other Solid; Pellets or Large Crystals, Liquid | |
Record name | 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-Methyl-4'-(methylthio)-2-morpholinopropiophenone | |
CAS RN |
71868-10-5 | |
Record name | 2-Methyl-1-[4-(methylthio)phenyl]-2-morpholino-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71868-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071868105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8038857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.260 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.147 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/722CLJ6H6K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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